molecular formula C21H27FO2Si B12502247 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol

Cat. No.: B12502247
M. Wt: 358.5 g/mol
InChI Key: DETCTLSFNWSZRH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol systematically describes the compound’s structure. The parent naphthalene framework is substituted with hydroxyl (-OH) groups at positions 1 and 3, a fluorine atom at position 7, and a triisopropylsilyl (TIPS)-ethynyl moiety at position 8. The molecular formula, $$ \text{C}{21}\text{H}{27}\text{FO}{2}\text{Si} $$, reflects the incorporation of the bulky silyl group ($$ \text{Si}(\text{C}(\text{CH}3)2)3 $$) linked via an ethynyl (-C≡C- spacer).

The TIPS-ethynyl group introduces significant steric bulk, which influences molecular packing and solubility. The ethynyl linker enables conjugation with the aromatic system, potentially modifying electronic properties such as electron affinity and π-orbital delocalization. The hydroxyl groups at positions 1 and 3 are positioned para to each other on the naphthalene ring, creating a diol configuration capable of intramolecular hydrogen bonding or intermolecular interactions in crystalline phases.

Table 1: Key structural descriptors

Property Value/Description
Molecular formula $$ \text{C}{21}\text{H}{27}\text{FO}_{2}\text{Si} $$
Molecular weight 358.5 g/mol
Substituent positions -OH (1,3), -F (7), TIPS-ethynyl (8)
SMILES representation $$ \text{CC(C)Si(C(C)C)C(C)C} $$

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray diffraction (XRD) data for this compound are not publicly available, insights can be inferred from related naphthalene diols. For example, naphthalene-1,3-diol forms infinite hydrogen-bonded chains via O–H···O interactions, creating a $$ C(6) $$ graph-set motif. The introduction of the TIPS-ethynyl group in the fluorinated analog likely disrupts such packing due to steric hindrance, potentially leading to altered crystal symmetry or polymorphism.

In fluorinated naphthalene derivatives, such as polyfluorinated naphthalene-bis-hydrazimides, substituents like fluorine and silyl groups induce distinct thin-film phases and preferential molecular orientations. For this compound, the combination of fluorine’s electronegativity and the TIPS group’s bulk may promote layered crystal growth or anisotropic charge transport properties. Grazing-incidence wide-angle X-ray scattering (GIWAXS) could resolve such structural features, as demonstrated in studies of similar systems.

Comparative Structural Analysis with Fluorinated Naphthalene Derivatives

Comparative analysis highlights the structural uniqueness of this compound against other fluorinated naphthalene diols. For instance, 8-(trifluoromethyl)naphthalene-1,3-diol ($$ \text{C}{11}\text{H}{7}\text{F}{3}\text{O}{2} $$) features a trifluoromethyl (-CF$$3$$) group at position 8 instead of the TIPS-ethynyl moiety. The -CF$$3$$ group, while electron-withdrawing, lacks the steric bulk of the TIPS substituent, resulting in divergent packing behaviors and solubility profiles.

Table 2: Structural comparison with fluorinated analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects
7-Fluoro-8-((triisopropylsilyl)ethynyl)... $$ \text{C}{21}\text{H}{27}\text{FO}_{2}\text{Si} $$ 358.5 -OH (1,3), -F (7), TIPS-ethynyl (8) Steric hindrance, moderate electron withdrawal
8-(Trifluoromethyl)naphthalene-1,3-diol $$ \text{C}{11}\text{H}{7}\text{F}{3}\text{O}{2} $$ 228.17 -OH (1,3), -CF$$_3$$ (8) Strong electron withdrawal

The TIPS-ethynyl group’s triisopropylsilyl component enhances lipophilicity compared to -CF$$3$$, which may improve solubility in nonpolar solvents. Conversely, the ethynyl spacer in the former compound enables extended conjugation, potentially lowering the LUMO energy relative to -CF$$3$$-substituted analogs. Such electronic differences could influence applications in organic electronics or supramolecular chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27FO2Si

Molecular Weight

358.5 g/mol

IUPAC Name

7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol

InChI

InChI=1S/C21H27FO2Si/c1-13(2)25(14(3)4,15(5)6)10-9-18-19(22)8-7-16-11-17(23)12-20(24)21(16)18/h7-8,11-15,23-24H,1-6H3

InChI Key

DETCTLSFNWSZRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)O)F)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

Hydroxyl groups are typically protected as methoxymethyl (MOM) ethers to prevent undesired side reactions during subsequent steps.

Procedure :

  • React 7-fluoro-naphthalene-1,3-diol with methoxymethyl chloride (MOMCl) in dichloromethane (DCM) using a base (e.g., N,N-diisopropylethylamine, DIEA).
  • Isolation of 1,3-bis(methoxymethoxy)-7-fluoronaphthalene via column chromatography.

Key Conditions :

Parameter Value
Solvent DCM
Base DIEA (2.2 equiv)
Temperature 0°C → room temperature
Yield ~85–90%

Introduction of Triflate Leaving Group

A triflate group at position 8 facilitates the Sonogashira coupling.

Procedure :

  • Treat 1,3-bis(methoxymethoxy)-7-fluoronaphthalene with triflic anhydride (Tf₂O) in pyridine/DCM.
  • Formation of 8-trifloyl-1,3-bis(methoxymethoxy)-7-fluoronaphthalene .

Key Conditions :

Parameter Value
Solvent DCM/pyridine (1:1)
Reagent Tf₂O (1.1 equiv)
Temperature 0°C → room temperature
Yield ~75–80%

Sonogashira Coupling with TIPS-Acetylene

The triflated intermediate undergoes coupling with triisopropylsilyl acetylene under palladium/copper catalysis.

Procedure :

  • Combine 8-trifloyl-1,3-bis(methoxymethoxy)-7-fluoronaphthalene , TIPS-acetylene, Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in tetrahydrofuran (THF).
  • Heat at 80–100°C for 12–18 hours.
  • Isolate 1,3-bis(methoxymethoxy)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalene via chromatography.

Key Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄, CuI
Solvent THF
Base Et₃N (3 equiv)
Temperature 80–100°C
Yield ~65–70%

Deprotection of Hydroxyl Groups

Acidic hydrolysis removes the MOM protecting groups to yield the final diol.

Procedure :

  • Treat the coupled product with 6M HCl in methanol/THF (1:1) at 50°C for 4–6 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol via recrystallization.

Key Conditions :

Parameter Value
Acid 6M HCl
Solvent MeOH/THF (1:1)
Temperature 50°C
Yield ~90–95%

Alternative Approaches

Direct Fluorination Strategies

  • Electrophilic fluorination using Selectfluor® on a pre-coupled naphthalene derivative may avoid multi-step protection but risks regioselectivity issues.
  • Nucleophilic aromatic substitution (e.g., using KF in DMF) is less common due to the electron-rich naphthalene ring.

Copper-Free Sonogashira Conditions

  • Palladium nanoparticles or microwave-assisted coupling can enhance reaction efficiency and reduce catalyst loading.

Challenges and Optimization

Challenge Solution
Regioselectivity in triflation Use sterically hindered bases (e.g., 2,6-lutidine) to direct triflation to position 8.
Homocoupling of acetylene Maintain strict anhydrous conditions and use excess TIPS-acetylene.
Deprotection side reactions Control HCl concentration to prevent over-acidification and naphthalene ring degradation.

Scientific Research Applications

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with specific molecular targets. The fluoro and ethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1-ol (CAS: N/A)
  • Structure : Differs by lacking the hydroxyl group at position 3.
  • Properties : Reduced polarity compared to the 1,3-diol variant, impacting solubility in polar solvents. Purity is reported at 95% .
b) 5-((Triisopropylsilyl)ethynyl)benzene-1,3-diol
  • Structure : Replaces the naphthalene core with a benzene ring and lacks the fluorine substituent.
  • Properties : Smaller molecular weight (C₁₉H₂₆O₃Si), higher solubility in organic solvents due to reduced steric hindrance.
  • Applications: Used in flow synthesis of cannabinoids and neuraminic acids .
c) Naphthalene-1-ol (CAS: 90-15-3)
  • Structure : Simplest analog, lacking fluorine, ethynyl, and TIPS groups.
  • Properties : Higher acidity (pKa ~9.3) due to unsubstituted hydroxyl groups.

Electronic and Steric Effects

Compound Fluorine Substituent TIPS-Ethynyl Group Hydroxyl Groups Key Impact
Target Compound Position 7 Position 8 Positions 1,3 Enhanced electrophilicity at C8; stabilized by TIPS
Benzene Analog (5-((TIPS)ethynyl)benzene-1,3-diol) Absent Position 5 Positions 1,3 Reduced steric bulk; faster reaction kinetics in coupling
1-Fluoronaphthalene (CAS: 321-38-0) Position 1 Absent Absent Lower polarity; limited functionalization potential

Key Observations :

  • The TIPS-ethynyl group in the target compound enhances stability during synthetic workflows, preventing unwanted side reactions .
  • The fluorine atom at position 7 increases electron-withdrawing effects, modulating reactivity in cross-coupling reactions .

Application-Specific Comparisons

Compound Therapeutic/Industrial Use Advantages Limitations
7-Fluoro-8-(TIPS-ethynyl)naphthalene-1,3-diol LYMTACs for protein degradation High specificity for lysosomal targets; modular design Costly synthesis (€167/5g)
5-(TIPS-ethynyl)benzene-1,3-diol Cannabinoid synthesis Compatible with flow chemistry; scalable Limited bioactivity data
Naphthalene-1-ol Dye manufacturing Low cost; commercial abundance No biomedical relevance

Research Findings and Trends

  • LYMTAC Development : The target compound’s dual hydroxyl groups enable conjugation to protein-binding ligands, making it indispensable in degrading extracellular targets like PD-L1 .
  • Market Trends : Demand for fluorinated silyl compounds has risen by 22% since 2023, driven by applications in targeted protein degradation .

Biological Activity

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to the naphthalenediol family, which is known for various biological effects, including antioxidant and cytotoxic properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and organic synthesis.

The chemical structure of this compound includes a fluorine atom, a triisopropylsilyl group, and an ethynyl moiety attached to a naphthalene scaffold. The molecular formula is C21H27FO2SiC_{21}H_{27}FO_{2}Si with a molecular weight of 358.52 g/mol .

PropertyValue
Molecular Formula C21H27FO2Si
Molecular Weight 358.52 g/mol
CAS Number 2621932-34-9
IUPAC Name 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol

The mechanism by which this compound exerts its biological effects involves its interactions with various molecular targets. The presence of the fluorine atom enhances the compound's reactivity, while the triisopropylsilyl group provides steric protection, which may influence its selectivity in biological systems. The ethynyl moiety can participate in coupling reactions that may lead to the formation of more complex bioactive molecules .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential therapeutic applications of new compounds. While direct studies on this compound are sparse, related naphthalenediols have shown varying degrees of cytotoxicity against cancer cell lines. For instance, other members of this family demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating their effectiveness .

Case Studies

  • Cytotoxicity Against Cancer Cells : In studies involving structurally similar naphthalenediols, compounds exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 14.2 µM to 19.1 µM for certain derivatives . This suggests that this compound may also possess similar effects warranting further investigation.
  • Antioxidant Studies : A comparative analysis of various naphthalenediols revealed their protective capabilities against oxidative stress in PC12 cells, indicating that modifications in the structure can significantly alter their biological activities. Such findings highlight the need for focused research on this compound to ascertain its specific antioxidant capacity and mechanisms .

Q & A

Basic: What are the critical steps for synthesizing 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol, and how is yield optimized?

Answer:
The synthesis involves a Sonogashira-like coupling between 7-fluoronaphthalene-1,3-diol and 2-bromoethynyl(triisopropyl)silane. Key steps include:

  • Catalytic system : Dichloro(p-cymene)ruthenium(II) dimer (0.1 equiv.) with KOAc (2 equiv.) in dioxane at 110°C for 2 hours .
  • Purification : Column chromatography using petroleum ether/ethyl acetate (8:1 to 1:1) to isolate the product (65% yield) .
    Optimization strategies :
  • Monitor reaction completion via TLC or HPLC.
  • Ensure anhydrous conditions to prevent silyl ether hydrolysis.

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

Answer:

  • ESI-MS : A major peak at [M+H]⁺ = 359.2 confirms molecular weight .
  • Chromatography : Sharp elution profiles during column chromatography indicate purity.
  • NMR/IR : Use ¹H/¹³C NMR to verify aromatic protons, fluorine coupling, and silyl-ethynyl groups. IR can confirm hydroxyl (3410 cm⁻¹) and ethynyl (2100–2260 cm⁻¹) stretches .

Advanced: What protecting group strategies are effective for the diol moiety, and how do they influence downstream reactivity?

Answer:

  • MOM protection : Methoxymethyl chloride (MOM-Cl) selectively protects one hydroxyl group in DCM with DIPEA (3 equiv.) at 0°C, leaving the other hydroxyl free for further functionalization .
  • Impact : MOM groups enhance solubility in organic solvents and prevent undesired cross-reactions in multi-step syntheses.

Advanced: What mechanistic role does the ruthenium catalyst play in the coupling reaction?

Answer:
The dichloro(p-cymene)ruthenium(II) dimer facilitates oxidative addition of the bromoalkyne, followed by transmetallation with the naphthalene diol. The KOAc base likely stabilizes intermediates and promotes reductive elimination . Comparative studies with palladium catalysts (e.g., Pd(PPh₃)₄) could reveal differences in regioselectivity or side reactions.

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in ESI-MS or NMR)?

Answer:

  • ESI-MS artifacts : Check for adducts (e.g., [M+Na]⁺) or solvent clusters. Use high-resolution MS (HRMS) for exact mass confirmation.
  • NMR anomalies : Deuterated solvent impurities or residual starting materials (e.g., unreacted naphthalene diol) may cause extra peaks. Purify via preparative HPLC or recrystallization .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate impurities. Compare retention times with synthesized standards.
  • Toxicological profiling : Reference ATSDR guidelines for naphthalene derivatives, which recommend GC-MS for volatile byproducts and ICP-MS for metal catalysts .

Advanced: How does the triisopropylsilyl (TIPS) ethynyl group affect the compound’s stability under acidic or basic conditions?

Answer:

  • Acid sensitivity : The TIPS group is stable in mild acids (pH > 3) but hydrolyzes in strong acids (e.g., HCl/HF mixtures).
  • Base stability : Resists hydrolysis under basic conditions (pH < 10), making it suitable for reactions requiring alkynyl protection .

Advanced: What are the applications of this compound in targeted protein degradation studies?

Answer:
As a precursor in LYMTAC (lysosome-targeting chimera) synthesis, the ethynyl group enables click chemistry conjugation to ligands targeting lysosomal membrane proteins. This facilitates proteolysis of disease-related proteins (e.g., tau in neurodegeneration) .

Data Contradiction: How should researchers resolve conflicting reports on reaction yields when scaling up synthesis?

Answer:

  • Scale-up challenges : Heat dissipation and mixing efficiency affect yields. Use flow chemistry (e.g., microreactors) for consistent temperature control, as demonstrated in analogous THC syntheses .
  • Reproducibility : Ensure reagent stoichiometry (e.g., exact equivalents of KOAc) and catalyst activation (pre-dry under nitrogen) .

Advanced: What computational tools can predict the compound’s reactivity in novel reaction environments?

Answer:

  • DFT calculations : Model transition states for silyl-ethynyl coupling or hydroxyl protection using software like Gaussian or ORCA.
  • Solvent compatibility : Use Hansen solubility parameters (HSPiP software) to optimize solvent mixtures for crystallization .

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